(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NPC-09 involves the chemical modification of sialic acid. The process typically includes the acetylation of neuraminic acid to produce aceneuramic acid. The reaction conditions often involve the use of acetic anhydride and a catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of NPC-09 follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, involving advanced purification techniques such as crystallization and chromatography. The production facilities are designed to maintain stringent quality control to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
NPC-09 undergoes various chemical reactions, including:
Oxidation: NPC-09 can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in NPC-09, potentially altering its efficacy and safety profile.
Substitution: Substitution reactions can introduce new functional groups into the NPC-09 molecule, enhancing its therapeutic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various aceneuramic acid derivatives, each with unique biological activities and potential therapeutic applications .
作用機序
NPC-09 exerts its effects by binding to immunoglobulin A (IgA) and modulating immune responses. This binding can influence various molecular pathways, including those involved in inflammation and cell signaling. The exact mechanism by which NPC-09 improves muscle function in GNE myopathy is still under investigation, but it is believed to involve the stabilization of muscle cell membranes and the reduction of oxidative stress .
類似化合物との比較
Similar Compounds
N-acetylneuraminic acid: Another sialic acid derivative with similar biological activities.
N-acetyl-DL-leucine: Used in the treatment of Niemann-Pick type C disease, with a different mechanism of action
Uniqueness of NPC-09
NPC-09 is unique due to its specific binding to immunoglobulin A and its potential therapeutic effects in GNE myopathy. Unlike other sialic acid derivatives, NPC-09 has shown promising results in clinical trials, making it a valuable compound for further research and development .
特性
分子式 |
C11H21NO9 |
---|---|
分子量 |
311.29 g/mol |
IUPAC名 |
(2R)-2-[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid;hydrate |
InChI |
InChI=1S/C11H19NO8.H2O/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15;/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17);1H2/t4-,6?,7+,8-,9-,11+;/m1./s1 |
InChIキー |
DXQYQJUKDZLOFX-JKKVJPCISA-N |
異性体SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)CO)O)NC(=O)C.O |
正規SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。